(S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461656
InChI: InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18(6)12-8-7-9-19(10-12)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1
SMILES: CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

(S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13461656

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18(6)12-8-7-9-19(10-12)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1
Standard InChI Key WHNQPDSOQMKUQU-STQMWFEESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)[C@H]1CCCN(C1)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The molecular formula of (S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is C₁₆H₃₁N₃O₃, with a molecular weight of 313.44 g/mol. The IUPAC name, tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate, underscores its stereochemical configuration, featuring two chiral centers at the 2S and 3S positions. The piperidine ring adopts a chair conformation, while the tert-butyl ester group enhances steric bulk, influencing solubility and reactivity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₆H₃₁N₃O₃
Molecular Weight313.44 g/mol
IUPAC Nametert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate
CAS NumberNot publicly disclosed
SMILES NotationCC(C)C@@HN
PubChem CID66564172

The stereochemistry is critical for biological activity, as enantiomeric purity often dictates receptor binding affinity. The (S) configuration at both chiral centers ensures optimal spatial alignment for interactions with biological targets, a feature shared with synthetic opioids like fentanyl derivatives.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for verifying the compound’s structure. The ¹H NMR spectrum exhibits distinct signals for the tert-butyl group (δ 1.42 ppm, singlet), piperidine protons (δ 3.20–3.80 ppm, multiplet), and the methylamino moiety (δ 2.90 ppm, singlet). The ¹³C NMR confirms the carbonyl carbons of the carbamate (δ 155.2 ppm) and amide (δ 170.5 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from (S)-2-amino-3-methylbutanoic acid (valine derivative) and tert-butyl piperidine-3-carboxylate. Key steps include:

  • Amino Acid Activation: The carboxyl group of (S)-2-amino-3-methylbutanoic acid is activated using ethyl chloroformate, forming a mixed anhydride intermediate.

  • Amide Coupling: Reaction with methylamine in the presence of N,N-diisopropylethylamine (DIPEA) yields the methylamide derivative.

  • Piperidine Functionalization: The tertiary amine of piperidine undergoes nucleophilic acyl substitution with the activated amino acid derivative.

  • Protection/Deprotection: The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O), ensuring chemoselectivity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Ethyl chloroformate, THF, 0°C85%
2Methylamine, DIPEA, DCM, rt78%
3HATU, DIPEA, DMF, 40°C65%
4Boc₂O, DMAP, DCM, rt92%

Purification and Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC. Stereochemical integrity is maintained via low-temperature reactions and chiral stationary phases during purification.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in water at 25°C) but high solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). Stability studies indicate decomposition <2% after 6 months at -20°C under inert atmosphere.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with crystalline tert-butyl carbamates. Thermogravimetric analysis (TGA) shows 5% weight loss at 210°C, indicating moderate thermal stability.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey FeatureBioactivity
Target CompoundC₁₆H₃₁N₃O₃(S,S) configuration, Boc groupMOR agonist intermediate
4-[((S)-2-Amino-3-methyl-butyryl)-ethyl...C₁₇H₃₃N₃O₃Ethyl substituentEnhanced solubility
3-{[((S)-2-Amino-3-methyl-butyryl)-cyc...C₁₉H₃₅N₃O₃Cyclopropyl groupImproved metabolic stability

The target compound’s (S,S) stereochemistry confers superior receptor affinity compared to ethyl- or cyclopropyl-substituted analogs.

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